molecular formula C19H20O2 B126041 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol CAS No. 153312-17-5

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

Cat. No. B126041
M. Wt: 280.4 g/mol
InChI Key: FGRCYLHFMCPLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol, also known as EMIM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMIM belongs to the family of indenols, which are known for their diverse biological activities. In

Scientific Research Applications

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential applications in various scientific fields, including cancer research, neurology, and pharmacology. In cancer research, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In pharmacology, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have anti-inflammatory and analgesic effects.

Mechanism Of Action

The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.

Biochemical And Physiological Effects

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to enhance cognitive function and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has also been shown to have low toxicity and good bioavailability. However, one limitation of using 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol. One direction is to further explore its potential applications in cancer research, particularly in combination with other anti-cancer agents. Another direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol and its potential side effects.

Synthesis Methods

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with ethylmagnesium bromide to form 1-ethyl-2-(4-methoxyphenyl)-1,3-butadiene. This intermediate then undergoes a Diels-Alder reaction with methyl vinyl ketone to produce the final product, 1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol.

properties

CAS RN

153312-17-5

Product Name

1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

InChI

InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3

InChI Key

FGRCYLHFMCPLBF-UHFFFAOYSA-N

SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Other CAS RN

167638-44-0

synonyms

4'-Me-indenestrol B
indenestrol B 4'-monomethyl ethe

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.